2-Fluoro-6-(tetrahydropyran-4-yloxy)pyridine-3-boronic acid
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Overview
Description
2-Fluoro-6-(tetrahydropyran-4-yloxy)pyridine-3-boronic acid is a boronic acid derivative with the molecular formula C10H13BFNO4 and a molecular weight of 241.02 g/mol . This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis.
Mechanism of Action
Target of Action
Boronic acids, including pyridinylboronic acids, are known to be significant therapeutic enzymatic and kinase inhibitors and receptor antagonists .
Mode of Action
Boronic acids are generally used in suzuki-miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . It involves the transmetalation of a boron compound (the boronic acid) to a metal (palladium), followed by a reductive elimination process, resulting in the formation of a new carbon-carbon bond .
Biochemical Pathways
In general, suzuki-miyaura cross-coupling reactions can lead to the formation of biaryl compounds, which are prevalent structures in various natural products and pharmaceuticals .
Pharmacokinetics
It’s important to note that the susceptibility to hydrolysis of boronic esters can influence their pharmacological properties .
Result of Action
The result of the suzuki-miyaura cross-coupling reaction is the formation of a new carbon-carbon bond, which can lead to the synthesis of various biologically active compounds .
Action Environment
The action environment can significantly influence the efficacy and stability of this compound. For instance, the pH can strongly influence the rate of hydrolysis of boronic esters . Additionally, the reaction could be catalyzed by ethers .
Preparation Methods
The preparation of 2-Fluoro-6-(tetrahydropyran-4-yloxy)pyridine-3-boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of various boronic acid derivatives. The general synthetic route involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Chemical Reactions Analysis
2-Fluoro-6-(tetrahydropyran-4-yloxy)pyridine-3-boronic acid undergoes several types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of a functional group in the molecule with another group. Common reagents include halogens and nucleophiles.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively. Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Coupling Reactions: The compound is frequently used in Suzuki–Miyaura coupling reactions to form carbon–carbon bonds.
Scientific Research Applications
2-Fluoro-6-(tetrahydropyran-4-yloxy)pyridine-3-boronic acid has several scientific research applications:
Biology and Medicine: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: It is employed in the production of advanced materials and fine chemicals.
Comparison with Similar Compounds
Similar compounds to 2-Fluoro-6-(tetrahydropyran-4-yloxy)pyridine-3-boronic acid include other boronic acids and boronate esters used in Suzuki–Miyaura coupling reactions . These compounds share similar reactivity and applications but may differ in their specific functional groups and molecular structures. Examples include phenylboronic acid and pinacol boronate esters.
Properties
IUPAC Name |
[2-fluoro-6-(oxan-4-yloxy)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFNO4/c12-10-8(11(14)15)1-2-9(13-10)17-7-3-5-16-6-4-7/h1-2,7,14-15H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVFTUSDJCHIGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OC2CCOCC2)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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